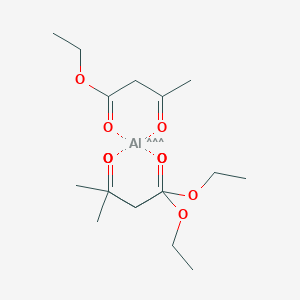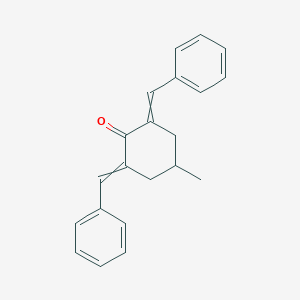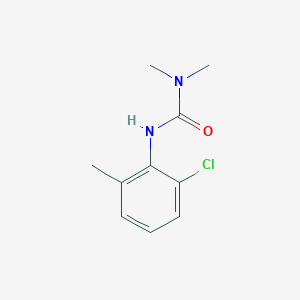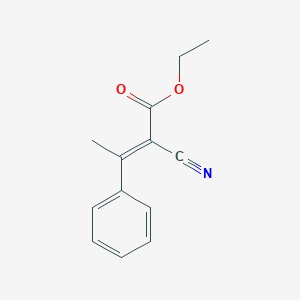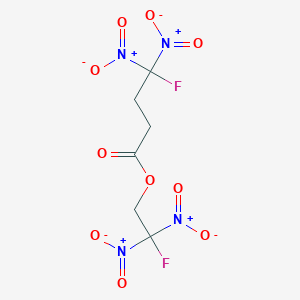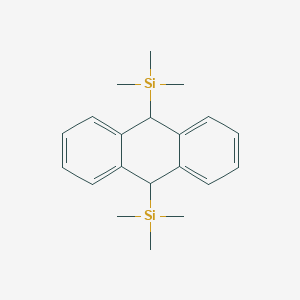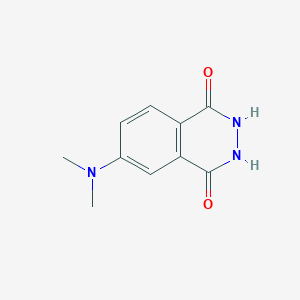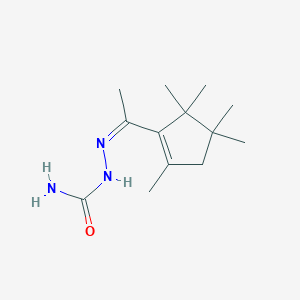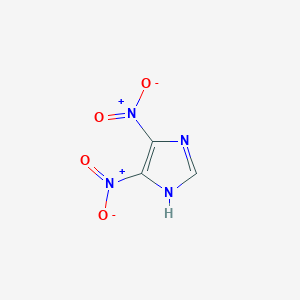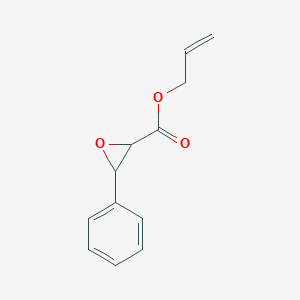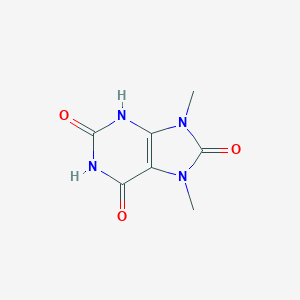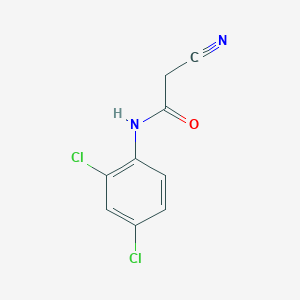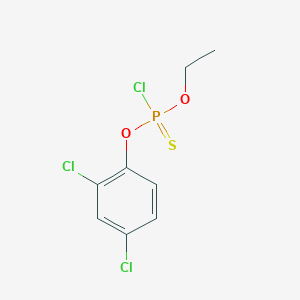![molecular formula C8H8O2 B100438 Bicyclo[2.2.2]oct-7-ene-2,5-dione CAS No. 17660-74-1](/img/structure/B100438.png)
Bicyclo[2.2.2]oct-7-ene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.2]oct-7-ene-2,5-dione, also known as norbornane-2,5-dione, is a bicyclic organic compound with a molecular formula of C7H8O2. It is a yellow crystalline solid with a melting point of 95-97°C. This compound has been widely used in scientific research due to its unique chemical properties and versatile applications. In 2.2]oct-7-ene-2,5-dione.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.2]oct-7-ene-2,5-dione is not well understood. However, it has been reported to undergo various reactions, such as Michael addition, Diels-Alder reaction, and ene reaction. These reactions have been utilized in the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
Bicyclo[2.2.2]oct-7-ene-2,5-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and antioxidant activities in vitro. These activities may be attributed to its unique chemical structure.
Avantages Et Limitations Des Expériences En Laboratoire
Bicyclo[2.2.2]oct-7-ene-2,5-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various organic compounds. It has also been reported to exhibit unique chemical properties that can be utilized in various reactions. However, the limitations of bicyclo[2.2.2]oct-7-ene-2,5-dione include its limited solubility in common organic solvents and its potential toxicity.
Orientations Futures
There are several future directions for the scientific research of bicyclo[2.2.2]oct-7-ene-2,5-dione. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential applications in the field of asymmetric catalysis. Furthermore, the investigation of its biochemical and physiological effects may lead to the development of new drugs with anti-inflammatory and antioxidant activities.
Conclusion
In conclusion, bicyclo[2.2.2]oct-7-ene-2,5-dione is a bicyclic organic compound with unique chemical properties and versatile applications. It has been widely used in scientific research as a building block for the synthesis of various organic compounds. Its potential applications in the field of asymmetric catalysis and its anti-inflammatory and antioxidant activities make it an interesting compound for future research.
Méthodes De Synthèse
The synthesis of bicyclo[2.2.2]oct-7-ene-2,5-dione can be achieved through several methods. One of the most commonly used methods is the oxidation of norbornene with potassium permanganate in the presence of water and sulfuric acid. Another method is the oxidation of norbornadiene with ozone. These methods have been reported to yield high purity and high yield of bicyclo[2.2.2]oct-7-ene-2,5-dione.
Applications De Recherche Scientifique
Bicyclo[2.2.2]oct-7-ene-2,5-dione has been widely used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds, such as natural products and pharmaceuticals. It has also been used as a starting material for the synthesis of chiral ligands, which have been used in asymmetric catalysis. Furthermore, bicyclo[2.2.2]oct-7-ene-2,5-dione has been used as a probe in NMR spectroscopy due to its unique chemical shift.
Propriétés
Numéro CAS |
17660-74-1 |
|---|---|
Nom du produit |
Bicyclo[2.2.2]oct-7-ene-2,5-dione |
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
bicyclo[2.2.2]oct-7-ene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-6H,3-4H2 |
Clé InChI |
RLWFLNMCQMZCJQ-UHFFFAOYSA-N |
SMILES |
C1C2C=CC(C1=O)CC2=O |
SMILES canonique |
C1C2C=CC(C1=O)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



